molecular formula C21H15FN2O3 B2437145 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone CAS No. 956262-24-1

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone

Cat. No.: B2437145
CAS No.: 956262-24-1
M. Wt: 362.36
InChI Key: DSZSWDFDYZUQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone.

    Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a phenolic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
  • (3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
  • (3-{2-[(4-bromobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone

Uniqueness

The uniqueness of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c22-16-9-7-15(8-10-16)14-27-19-5-2-1-4-17(19)18-11-12-24(23-18)21(25)20-6-3-13-26-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZSWDFDYZUQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.